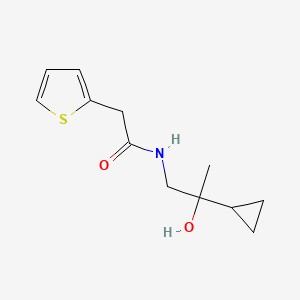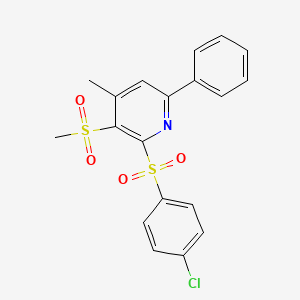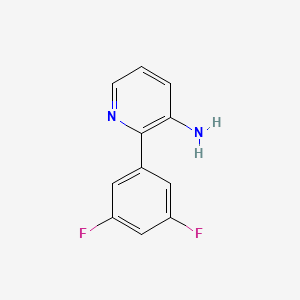
2-(3,5-Diflrorophenyl)-pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Diflrorophenyl)-pyridin-3-amine is a useful research compound. Its molecular formula is C11H8F2N2 and its molecular weight is 206.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Reactions and Coupling Processes
Palladium-Catalyzed CN Coupling
2,6-Bis(diphenylphosphino)pyridine, a related compound, has been used in palladium-catalyzed CN coupling reactions, showcasing its efficiency in various aryl halides coupling with anilines, N-heterocyclic aromatic amines, and cyclic secondary amines (Nadri, Rafiee, Jamali, & Joshaghani, 2014).
Nickel-Catalyzed α-Arylation
A study describes the use of 2-(polyfluorophenyl) pyridine in nickel-catalyzed α-arylation of zinc enolates, demonstrating its utility in synthesizing fluorinated α-aryl carboxylic acids and α-aryl amides, important intermediates for drug discovery (Yu, Wang, Yao, Shen, & Lu, 2014).
Synthesis of Polyazamacrocycles
The palladium-catalyzed amination of 3,5-dihalopyridines, including compounds structurally similar to 2-(3,5-Diflrorophenyl)-pyridin-3-amine, has been explored for synthesizing new pyridine-containing macrocycles (Averin, Ulanovskaya, Fedotenko, Borisenko, Serebryakova, & Beletskaya, 2005).
Luminescent Properties and Coordination Complexes
Phosphorescent Platinum Complexes
The reaction of pyridine-based compounds with platinum has been studied, leading to the formation of C*N∧N-coordinated platinum complexes with unique geometric and luminescent properties (Harris, Vezzu, Bartolotti, Boyle, & Huo, 2013).
Silver(I) Coordination Complexes
Flexible unsymmetrical bis(pyridyl) ligands, which are structurally related to the compound , have been used to form silver(I) coordination complexes, demonstrating diverse structural forms and luminescent properties (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Synthesis and Characterization of Derivatives
- Synthesis of Pyridine Derivatives: Studies have focused on synthesizing a variety of pyridine derivatives, including this compound, for applications in organic synthesis and materials science (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Other Applications
- Chemiluminescent Analysis: Related pyridine-based compounds have been developed for use in chemiluminescent analysis, offering sensitive detection methods in analytical chemistry (Mann & Grayeski, 1987).
Mecanismo De Acción
Target of Action
The primary target of 2-(3,5-Diflrorophenyl)-pyridin-3-amine is the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a cell surface receptor that binds to fibroblast growth factors and is involved in several important cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
It is known to interact with fgfr1 . This interaction could potentially alter the receptor’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its interaction with fgfr1, it is likely to impact pathways downstream of this receptor . FGFR1 is known to play a role in several signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways, which regulate various cellular processes .
Result of Action
Given its interaction with FGFR1, it may influence cellular processes regulated by this receptor, such as cell proliferation, differentiation, and migration .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,5-difluorophenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-8-4-7(5-9(13)6-8)11-10(14)2-1-3-15-11/h1-6H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHJCVZLVFDKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)
![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)
![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)
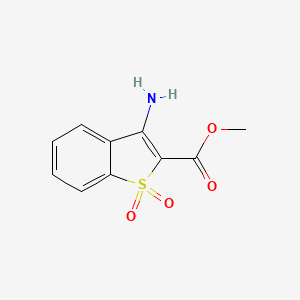
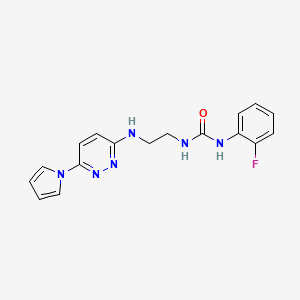
![(3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013140.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)
